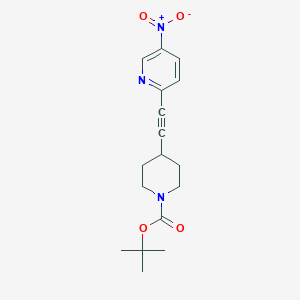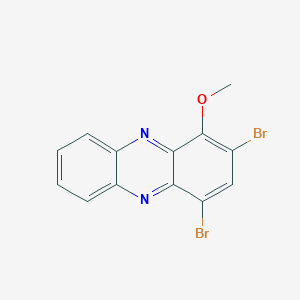
2,4-Dibromo-1-methoxyphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-methoxyphenazine is a synthetic organic compound belonging to the phenazine class of heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound, characterized by the presence of bromine and methoxy groups, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methoxyphenazine typically involves the bromination of 1-methoxyphenazine. One common method includes dissolving 2,4-Dibromo-1-hydroxyphenazine in tetrahydrofuran and dimethylformamide, followed by cooling the reaction mixture to -78°C and adding sodium hydride . This reaction results in the formation of this compound.
Industrial Production Methods: Industrial production of phenazine derivatives, including this compound, often employs large-scale bromination and methoxylation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1-methoxyphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxyphenazine derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various phenazine derivatives with altered functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
2,4-Dibromo-1-methoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial activity, making it useful in studying bacterial resistance mechanisms.
Medicine: Its potential as an antitumor agent is being explored, with studies showing its ability to inhibit cancer cell growth.
Industry: The compound’s antioxidant properties make it valuable in developing materials with enhanced stability and longevity
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-methoxyphenazine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit the activity of enzymes like quinone reductase 2 and inducible nitric oxide synthase, leading to reduced oxidative stress and inflammation . Additionally, its ability to intercalate into DNA strands disrupts cellular replication processes, contributing to its antitumor effects .
Comparison with Similar Compounds
2-Bromo-1-hydroxyphenazine: Shares similar antimicrobial properties but differs in its hydroxyl group.
2,4-Dibromo-1-hydroxyphenazine: Similar in structure but with a hydroxyl group instead of a methoxy group.
1-Methoxyphenazine: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
Uniqueness: 2,4-Dibromo-1-methoxyphenazine stands out due to its dual bromine substitution and methoxy group, which enhance its chemical stability and biological activity. These modifications make it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C13H8Br2N2O |
|---|---|
Molecular Weight |
368.02 g/mol |
IUPAC Name |
2,4-dibromo-1-methoxyphenazine |
InChI |
InChI=1S/C13H8Br2N2O/c1-18-13-8(15)6-7(14)11-12(13)17-10-5-3-2-4-9(10)16-11/h2-6H,1H3 |
InChI Key |
MVQCVSKTSHOOMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=NC3=CC=CC=C3N=C12)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)
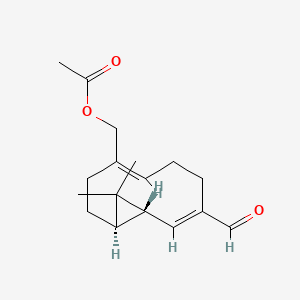
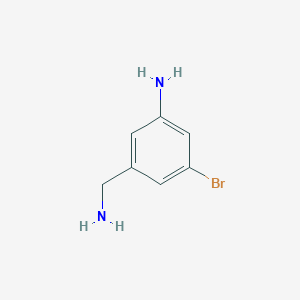



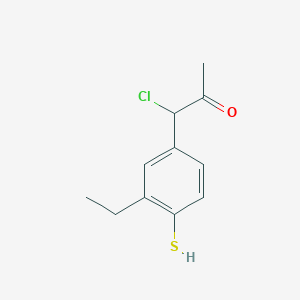
![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)
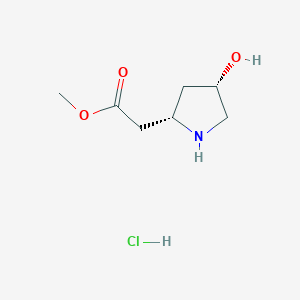

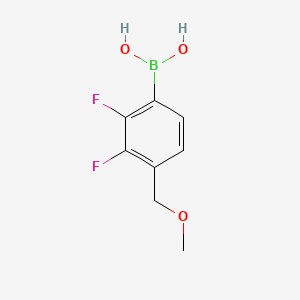
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
